An In-depth Technical Guide to 2-Chloroethyl Vinyl Ether: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-Chloroethyl Vinyl Ether: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl vinyl ether (CEVE) is a versatile bifunctional monomer with significant applications in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols. It is intended to serve as a critical resource for professionals in research and development, particularly in the fields of polymer science and drug development, who utilize vinyl ethers as building blocks for complex molecular architectures. This document summarizes key quantitative data, outlines detailed experimental methodologies for its synthesis and polymerization, and illustrates its chemical behavior through reaction pathway diagrams.
Chemical and Physical Properties
2-Chloroethyl vinyl ether is a colorless to light yellow liquid characterized by its high flammability and distinct reactivity, stemming from the vinyl group and the chloroethyl moiety.[1] It is generally insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2]
Physical and Chemical Data
The fundamental physical and chemical properties of 2-Chloroethyl vinyl ether are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇ClO | [3] |
| Molecular Weight | 106.55 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 109 °C (228 °F) at 760 mmHg | [2] |
| Melting Point | -70 °C (-94 °F) | |
| Density | 1.048 g/mL at 25 °C | [4] |
| Flash Point | 16 °C (61 °F) | |
| Refractive Index (n²⁰/D) | 1.438 | [2] |
| Vapor Density | 3.7 (air = 1) | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [2] |
| CAS Number | 110-75-8 | [3] |
Reactivity and Handling
The reactivity of 2-chloroethyl vinyl ether is dominated by the electron-rich vinyl group and the reactive C-Cl bond. This dual reactivity makes it a valuable precursor for a wide range of chemical transformations.
Key Chemical Reactions
-
Cationic Polymerization : The vinyl ether moiety readily undergoes cationic polymerization, a reaction that can only proceed via a cationic mechanism due to the electron-donating nature of the ether oxygen.[4] This is the most significant reaction for CEVE, leading to the formation of poly(2-chloroethyl vinyl ether) (PCEVE), a hydrophobic, elastomeric polymer.[4] Various initiating systems can be employed, from Lewis acids to green catalysts like proton-exchanged montmorillonite (B579905) clay (Maghnite-H+).[4]
-
Hydrolysis : CEVE is stable in neutral and alkaline solutions.[2] However, in the presence of even dilute acids, it readily hydrolyzes to yield acetaldehyde (B116499) and 2-chloroethanol.[2] This sensitivity to acid is a critical consideration for its storage and use in multi-step syntheses.
-
Peroxide Formation : Like many ethers, 2-chloroethyl vinyl ether can oxidize in the presence of air and light to form unstable and potentially explosive peroxides. Commercial preparations are typically stabilized with inhibitors such as triethanolamine (B1662121) or monomethyl ether of hydroquinone (B1673460) (MEHQ) to prevent this hazardous reaction.
-
Substitution Reactions : The chlorine atom can be displaced through nucleophilic substitution reactions, offering a pathway to introduce a variety of functional groups. For instance, it can be used as a starting material for preparing molecules like 2-vinyloxyethyl phthalimide (B116566) by reaction with potassium phthalimide.[4]
General Reactivity Diagram
The following diagram illustrates the primary reactive pathways of 2-chloroethyl vinyl ether.
Caption: Primary reaction pathways for 2-Chloroethyl Vinyl Ether.
Safe Handling and Storage
2-Chloroethyl vinyl ether is a hazardous chemical that requires strict safety protocols.
-
Flammability : It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[5] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.
-
Toxicity : The compound is toxic if swallowed or in contact with skin.[5] Acute exposure can cause irritation to the skin, eyes, and respiratory system.
-
Reactivity Hazards : It can form explosive peroxides upon exposure to air.[4] It may react violently with strong oxidizing agents.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[6] Ensure the presence of appropriate stabilizers, especially for long-term storage.
-
Personal Protective Equipment (PPE) : Always use in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and polymerization of 2-chloroethyl vinyl ether, based on established procedures.
Synthesis via Dehydrochlorination of Bis(2-chloroethyl) Ether
This method involves the elimination of HCl from bis(2-chloroethyl) ether using a strong base.[1][6]
Materials:
-
Bis(2-chloroethyl) ether
-
Sodium hydroxide (B78521) (NaOH), powdered
-
Inert, high-boiling solvent (e.g., mineral oil)
-
Distillation apparatus with an efficient fractionating column
Procedure:
-
Set up a distillation apparatus equipped with a dropping funnel and a magnetic stirrer. The reaction flask should be charged with powdered sodium hydroxide and an inert, high-boiling solvent.
-
Heat the NaOH suspension with vigorous stirring.
-
Slowly add bis(2-chloroethyl) ether to the hot suspension via the dropping funnel.
-
The reaction is typically performed under reduced pressure to facilitate the immediate distillation of the product as it forms, minimizing side reactions.
-
The crude distillate, containing 2-chloroethyl vinyl ether and dioxane as a major byproduct, is collected.
-
Purify the crude product by careful fractional distillation.[6] The boiling points of 2-chloroethyl vinyl ether (109 °C) and dioxane (101 °C) are close, requiring an efficient column for separation.
-
Collect the fraction corresponding to pure 2-chloroethyl vinyl ether. Confirm purity using GC-MS and NMR spectroscopy.
-
Add a stabilizer (e.g., 0.1% triethanolamine) to the purified product for storage.
Caption: Workflow for the synthesis of 2-Chloroethyl Vinyl Ether.
Cationic Polymerization using a Lewis Acid Initiator
This protocol describes a general procedure for the cationic polymerization of CEVE. The choice of initiator, solvent, and temperature is crucial for controlling the polymerization and the properties of the resulting polymer.[7][8]
Materials:
-
2-Chloroethyl vinyl ether (CEVE), freshly distilled and inhibitor-free
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Initiator system (e.g., Et₁.₅AlCl₁.₅, SnCl₄, or a metallocene-based system)[7][8]
-
Proton trap/added base (e.g., 2,6-di-tert-butylpyridine (B51100) or 1,4-dioxane)[7]
-
Quenching agent (e.g., pre-chilled methanol (B129727) or piperidine)[8]
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
All glassware must be rigorously dried (e.g., flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
In a reaction flask, dissolve the purified CEVE monomer and the proton trap (if used) in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C to -30 °C) in a suitable cooling bath.[8] Lower temperatures generally afford better control over the polymerization.
-
In a separate, dry syringe, prepare a solution of the Lewis acid initiator in the anhydrous solvent.
-
Initiate the polymerization by rapidly adding the initiator solution to the stirred monomer solution.
-
Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing the conversion (e.g., via ¹H NMR).
-
Quench the polymerization by adding an excess of the quenching agent (e.g., cold methanol). This will precipitate the polymer.[8]
-
Isolate the polymer by filtration or by evaporating the solvent and non-reacted monomer.
-
Purify the polymer by re-dissolving it in a suitable solvent (e.g., dichloromethane) and re-precipitating it in a non-solvent (e.g., cold methanol).[8]
-
Dry the final polymer product under vacuum to a constant weight. Characterize the polymer using GPC (for molecular weight and dispersity) and NMR spectroscopy (for structure).
Caption: General workflow for cationic polymerization of CEVE.
Acid-Catalyzed Hydrolysis
This illustrates the cleavage of the vinyl ether under acidic conditions.
Procedure:
-
Dissolve 2-chloroethyl vinyl ether in a water-miscible solvent like THF.
-
Add a dilute aqueous acid solution (e.g., 1M HCl) to the mixture.
-
Stir the reaction at room temperature. The hydrolysis is typically rapid.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the products (acetaldehyde and 2-chloroethanol) with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extract to confirm the presence of the hydrolysis products.
Caption: Reaction pathway for the acid-catalyzed hydrolysis of CEVE.
Applications in Research and Development
The unique structure of 2-chloroethyl vinyl ether makes it a valuable intermediate in several areas:
-
Polymer Science : It serves as a monomer for creating functional polymers. The resulting poly(2-chloroethyl vinyl ether) can be used as a scaffold for further chemical modifications via the pendant chloroethyl groups, leading to graft copolymers or other advanced materials.[8]
-
Organic Synthesis : It is used as a protecting group for alcohols. More importantly, its bifunctional nature allows it to act as a building block in the synthesis of more complex molecules, including anesthetics and sedatives.
-
Materials Science : Copolymers of CEVE with other monomers like acrylates are used in the formulation of specialty adhesives and coatings.[1]
Conclusion
2-Chloroethyl vinyl ether is a reactive and versatile chemical intermediate with well-defined properties. Its propensity for cationic polymerization and the reactivity of its chloroethyl group provide a rich platform for chemical synthesis and materials development. A thorough understanding of its reactivity, particularly its sensitivity to acid-catalyzed hydrolysis and peroxide formation, is paramount for its safe and effective use. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge required to leverage the full potential of this important monomer.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloroethyl vinyl ether | C4H7ClO | CID 8074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloroethyl vinyl ether synthesis - chemicalbook [chemicalbook.com]
- 4. Solvent free Cationic Copolymerization of 2-Chloroethyl Vinyl Ether with Styrene Catalyzed by Maghnite-H+, a Green Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dn790006.ca.archive.org [dn790006.ca.archive.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. mdpi.com [mdpi.com]
